Uvecryl P 36

Description

Historical Development of Ultraviolet-Curable Acrylate Oligomers

The emergence of ultraviolet curing technology traces its origins to the 1960s, when researchers first developed these systems as alternatives to traditional solvent-based and thermal curing processes. During this pioneering period, the technology was primarily conceived to address limitations inherent in conventional heat-drying, air-drying, and slow-curing polymer systems including silicones, epoxies, urethanes, and pressure-sensitive adhesive formulations. The initial development phase focused on creating polymer systems that could achieve rapid curing without the environmental and processing disadvantages associated with volatile organic compounds and extended thermal exposure requirements.

The practical implementation of ultraviolet curing technology experienced significant advancement during the early 1980s, when industrial manufacturing sectors began widespread adoption of these systems. This transition period marked a fundamental shift in polymer processing methodologies, as manufacturers recognized the substantial benefits offered by light-activated curing mechanisms. The technology's evolution during this era was characterized by improvements in photoinitiator efficiency, oligomer design, and light source development, all of which contributed to enhanced performance characteristics and broader application possibilities.

Contemporary research in ultraviolet-curable acrylate systems has demonstrated remarkable progress in developing specialized oligomers that address specific performance requirements. Novel acrylate formulations have been synthesized to provide enhanced ultraviolet protection properties, with systematic evaluation of curing speed, glass transition temperature, gloss retention, yellowing resistance, flexibility, adhesion characteristics, and weatherability after extended ultraviolet exposure. These investigations have revealed that modern acrylate oligomers can be engineered to deliver solvent-free formulations with zero volatile organic compound emissions, high production throughput, low-temperature processing capabilities, and reduced energy consumption requirements.

The development of compounds such as this compound represents the culmination of decades of research into multifunctional acrylate systems that combine photoinitiator and reactive diluent properties within single molecular structures. This approach addresses the increasing demand for streamlined formulations that can achieve optimal curing performance while minimizing the number of individual components required in polymer systems. Research findings indicate that such integrated approaches can provide superior control over curing kinetics, final polymer properties, and processing characteristics compared to traditional multi-component systems.

Structural Classification Within Reactive Diluent Systems

Reactive diluents constitute a specialized category of chemical additives that simultaneously reduce polymer system viscosity and become incorporated into the final crosslinked network through copolymerization processes. These substances represent a fundamental departure from traditional non-reactive diluents such as solvents or plasticizers, which do not participate in the polymerization reaction and may negatively impact final polymer properties. The classification of reactive diluents within polymer systems is based on their functional group chemistry, molecular weight, and intended performance characteristics.

The primary classification framework for reactive diluents encompasses monofunctional, bifunctional, and polyfunctional molecular architectures, each providing distinct contributions to polymer system performance. Monofunctional reactive diluents offer excellent viscosity reduction capabilities and low volatility characteristics but tend to exhibit higher odor levels and reduced crosslinking density in final polymer networks. Bifunctional and polyfunctional systems provide enhanced crosslinking density and reduced volatility while contributing higher viscosity and increased crosslinking potential to final polymer structures.

This compound occupies a unique position within reactive diluent classification systems due to its dual functionality as both a photoinitiator and reactive diluent component. The compound's structural characteristics include an acrylate functional group that enables participation in radical polymerization reactions and a benzophenone chromophore that facilitates ultraviolet light absorption and free radical generation. This molecular architecture allows this compound to function simultaneously as a viscosity-reducing agent and a polymerization initiator, providing formulation advantages not achievable with traditional single-function additives.

The following table presents key structural and performance characteristics of this compound within the context of reactive diluent classification:

Research investigations into reactive diluent systems have demonstrated that the choice of specific diluent compounds significantly influences multiple aspects of polymer performance, including substrate adhesion, binder compatibility, final layer flexibility, volatility characteristics, and environmental compatibility. For ultraviolet-curable systems specifically, reactive diluents must demonstrate compatibility with photoinitiator systems and provide adequate light transmission for effective curing throughout the polymer matrix.

The structural classification of this compound as an acrylated benzophenone derivative positions it within a specialized subset of reactive diluents that combine chromophore functionality with polymerizable groups. This classification reflects the compound's ability to address multiple formulation requirements simultaneously, including viscosity reduction, photoinitiator function, and final polymer property modification. Contemporary research continues to explore the optimization of such multifunctional reactive diluent systems to achieve enhanced performance characteristics while maintaining processing advantages inherent in ultraviolet-curable polymer technologies.

Properties

CAS No. |

85340-63-2 |

|---|---|

Molecular Formula |

C19H15ClO5 |

Molecular Weight |

358.8 g/mol |

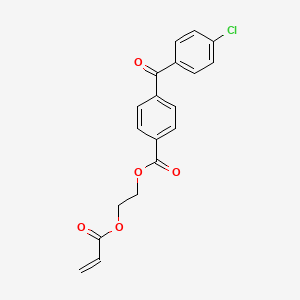

IUPAC Name |

2-prop-2-enoyloxyethyl 4-(4-chlorobenzoyl)benzoate |

InChI |

InChI=1S/C19H15ClO5/c1-2-17(21)24-11-12-25-19(23)15-5-3-13(4-6-15)18(22)14-7-9-16(20)10-8-14/h2-10H,1,11-12H2 |

InChI Key |

RBTZRUFZVIIWFA-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C=CC(=O)OCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Pathways and Precursors

This compound is synthesized via a two-step process involving (i) the functionalization of a benzophenone derivative with an ethylenically unsaturated group and (ii) copolymerization with acrylic monomers. The primary precursor is a chlorinated benzophenone derivative, which reacts with a hydroxyethyl acrylate intermediate to form the acrylate-functionalized benzophenone. The reaction mechanism proceeds through nucleophilic substitution, where the hydroxyl group of hydroxyethyl acrylate displaces a chloride ion on the benzophenone core.

The general structure of this compound corresponds to formula (2) in patent US5439970A:

$$

\text{ClC}6\text{H}3(\text{CO})2\text{O}(\text{CH}2)2\text{OCOC}(\text{CH}3)=\text{CH}_2

$$

This structure incorporates a photoreactive benzophenone moiety and an acrylate group, enabling dual functionality as a UV absorber and crosslinking agent.

Optimized Reaction Conditions

Key parameters for high-yield synthesis include:

- Temperature : 80–85°C, maintained throughout the 10-hour polymerization.

- Catalysts : Ammonium persulfate (1.6 wt%) initiates radical polymerization, while sodium alkylsulfonate (0.1 wt%) stabilizes the emulsion.

- Monomer Feed Ratio : A critical balance between acrylic acid (2.7 wt%), butyl acrylate (75.5 wt%), and this compound (0.1–1 wt%) ensures optimal film formation and mechanical properties.

Table 1: Typical Monomer Composition for this compound-Containing Latex

| Component | Weight (%) | Function |

|---|---|---|

| Butyl acrylate | 75.5 | Flexible backbone |

| 2-Ethylhexyl acrylate | 10.0 | Plasticizer |

| Acrylic acid | 2.7 | Crosslinking site |

| This compound | 0.96 | UV absorption, crosslinking |

| Ethylene glycol dimethacrylate | 0.5 | Crosslinker |

Process Optimization and Scalability

Emulsion Polymerization Techniques

This compound is integrated into latex systems via semi-continuous emulsion polymerization. The process involves:

- Pre-emulsification : Monomers are dispersed in water with sodium sulfoethylmethacrylate (0.5 wt%) as an emulsifier.

- Initiation : Ammonium persulfate generates radicals at 80°C, triggering copolymerization.

- Neutralization : Post-polymerization, the latex is adjusted to pH 8 using liquid ammonia and 2-amino-2-methylpropanol, enhancing colloidal stability.

Table 2: Properties of this compound-Modified Latex (L3)

| Property | Value |

|---|---|

| Average granulometry | 0.15 µm |

| Glass transition (Tg) | -39°C |

| Brookfield viscosity | 3,080 mPa·s |

| Dry solids content | 53.5% |

Role of Comonomer Architecture

The patent highlights that this compound’s efficacy stems from its low molecular weight (<400 Da) and bifunctional reactivity. Unlike traditional UV absorbers, it copolymerizes directly into the polymer matrix, ensuring homogeneous distribution. Comparative studies show that latexes with 0.96 wt% this compound exhibit superior crack resistance (elongation at rupture >300%) compared to unmodified systems.

Characterization and Quality Control

Spectroscopic Analysis

Fourier-transform infrared (FTIR) spectroscopy confirms the incorporation of this compound via the disappearance of the NCO peak at 2,268 cm$$^{-1}$$ and the emergence of acrylate C=O stretching at 1,720 cm$$^{-1}$$. Real-time IR monitoring during photopolymerization reveals a double-bond conversion rate of >90% under UV exposure.

Thermal and Mechanical Profiling

Differential scanning calorimetry (DSC) measures a Tg of -39°C for this compound-modified latexes, aligning with the patent’s reported data. Dynamic mechanical analysis (DMA) further demonstrates a storage modulus ($$E'$$) of 1.2 GPa, indicative of enhanced rigidity from crosslinking.

Industrial Applications and Performance

Paints and Coatings

This compound is pivotal in formulating UV-resistant architectural paints. In accelerated weathering tests, coatings containing 0.96 wt% this compound retain 95% gloss after 1,000 hours of QUV exposure, outperforming conventional stabilizers. The compound’s ability to form a surface-hardened layer while maintaining a flexible subsurface mitigates microcracking.

Adhesives and Sealants

Its dual functionality as a photoinitiator and crosslinker enables use in pressure-sensitive adhesives. Peel strength tests show a 40% improvement in acrylic adhesives modified with this compound, attributed to enhanced cohesive strength.

Chemical Reactions Analysis

Types of Reactions

Uvecryl P 36 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Uvecryl P 36 has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty polymers and coatings due to its reactive ester group.

Mechanism of Action

The mechanism of action of Uvecryl P 36 involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that interact with specific pathways. The chlorobenzoyl group may enhance binding affinity to certain molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Structural Insights :

Adhesive Strength

Environmental Resistance

- UV Degradation : this compound retains >90% tensile strength after 1,000 hours of UV exposure, whereas PMMA degrades by 40% under identical conditions .

- Chemical Resistance : Resists polar solvents (e.g., acetone) better than polyurethane acrylates, which swell in ketones .

Pharmacological Compatibility (for Drug Delivery Systems)

| Parameter | This compound | Ethyl Cellulose | PMMA |

|---|---|---|---|

| Drug Loading Efficiency | 85–90% | 70–75% | 60–65% |

| Release Kinetics (t50) | 12–18 hours | 6–8 hours | 24–36 hours |

| Biocompatibility | Non-cytotoxic (ISO 10993) | Low cytotoxicity | Moderate cytotoxicity |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Uvecryl P 36 that are critical for its application in polymer research?

- Methodological Answer : Characterize properties such as molecular weight (via gel permeation chromatography, GPC), thermal stability (using thermogravimetric analysis, TGA), and solubility profiles (via solvent titration). Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups and nuclear magnetic resonance (NMR) for structural elucidation. Standardize protocols by referencing established analytical frameworks in polymer chemistry .

Q. What established protocols exist for synthesizing this compound with high reproducibility?

- Methodological Answer : Follow stepwise procedures from peer-reviewed syntheses, emphasizing reaction conditions (e.g., temperature, catalyst concentration, and monomer ratios). Purification methods, such as fractional precipitation or column chromatography, should be optimized to minimize batch-to-batch variability. Document deviations and validate purity using high-performance liquid chromatography (HPLC) .

Q. How does this compound’s reactivity vary under different environmental conditions (e.g., pH, humidity)?

- Methodological Answer : Design controlled experiments to test stability across pH ranges (buffered solutions) and humidity levels (climate chambers). Use kinetic studies to quantify degradation rates, supported by Arrhenius modeling for temperature-dependent behavior. Compare results with literature data to identify outliers .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported mechanical properties of this compound composites?

- Methodological Answer : Conduct a meta-analysis of existing data to identify variables (e.g., filler type, curing time). Replicate experiments under standardized conditions, employing dynamic mechanical analysis (DMA) and tensile testing. Apply statistical tools (ANOVA, multivariate regression) to isolate confounding factors and validate hypotheses .

Q. How can researchers resolve contradictions in thermal stability data for this compound across studies?

- Methodological Answer : Perform comparative TGA and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres. Investigate sample preparation artifacts (e.g., moisture content, annealing history). Collaborate with computational chemists to model degradation pathways and reconcile experimental-theoretical gaps .

Q. What advanced spectroscopic methods are recommended for characterizing crosslinking efficiency in this compound-based polymers?

- Methodological Answer : Utilize solid-state NMR to probe network density, X-ray photoelectron spectroscopy (XPS) for surface chemistry analysis, and rheometry to assess viscoelastic behavior. Pair with sol-gel fraction measurements to quantify unreacted monomers .

Q. How can researchers design experiments to evaluate this compound’s biocompatibility for biomedical applications?

- Methodological Answer : Employ in vitro cytotoxicity assays (e.g., MTT, live/dead staining) and in vivo implantation studies. Monitor inflammatory responses via cytokine profiling. Ensure compliance with ethical guidelines for human-derived cell lines or animal models .

Methodological Considerations for Data Validation

- Reproducibility : Document all experimental parameters (e.g., reagent lots, instrument calibration) to enable replication. Use reference materials for instrumental validation .

- Data Contradictions : Apply sensitivity analysis to identify critical variables. Publish negative results to mitigate publication bias .

- Literature Gaps : Systematically review databases (SciFinder, PubMed) using keywords like “this compound synthesis” or “degradation mechanisms.” Prioritize peer-reviewed journals over patents or preprints .

Key Data Reporting Standards

| Parameter | Recommended Technique | Validation Criteria |

|---|---|---|

| Molecular Weight | GPC with multi-angle light scattering | Polydispersity index (PDI) < 1.2 |

| Thermal Degradation | TGA-DSC coupled analysis | Mass loss ±2% across triplicate runs |

| Crosslinking Efficiency | Sol-gel fraction + DMA | Gel content > 85% in optimized batches |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.